molecular formula C22H24N4O6S B14997117 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide

6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide

Cat. No.: B14997117
M. Wt: 472.5 g/mol
InChI Key: PLBZOBZXUHQZMB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a thienopyrimidine core, and a hexanamide chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the benzodioxole or thienopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-[1-(CARBAMOYLMETHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]HEXANAMIDE stands out due to its unique combination of benzodioxole and thienopyrimidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N4O6S

Molecular Weight

472.5 g/mol

IUPAC Name

6-[1-(2-amino-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide

InChI

InChI=1S/C22H24N4O6S/c23-18(27)12-26-15-7-9-33-20(15)21(29)25(22(26)30)8-3-1-2-4-19(28)24-11-14-5-6-16-17(10-14)32-13-31-16/h5-7,9-10H,1-4,8,11-13H2,(H2,23,27)(H,24,28)

InChI Key

PLBZOBZXUHQZMB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)N

Origin of Product

United States

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